

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B177385

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An In-depth Technical Guide to 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides a detailed overview of **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde**, a valuable compound in organic synthesis.

Core Molecular Data

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is an aromatic compound whose aldehyde and hydroxyl functional groups make it a versatile intermediate for creating more complex molecules.^{[1][2]} It is particularly useful in the synthesis of pharmaceuticals, fine chemicals, bioactive compounds, and specialty polymers.^{[1][2]}

Property	Value
Molecular Formula	C ₁₃ H ₁₀ O ₂ ^{[3][4]}
Molecular Weight	198.22 g/mol ^[3]
CAS Number	14562-10-8 ^{[3][4]}
Physical Form	Solid
Purity	95% ^[4]
Storage	2-8°C, inert atmosphere ^[2]

Experimental Protocols

Synthesis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

A general procedure for the synthesis of **2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde** involves the reaction of o-phenylphenol with formaldehyde.[\[3\]](#)

Materials:

- o-phenylphenol
- Tetrahydrofuran (THF)
- Triethylamine
- Magnesium dichloride
- Paraformaldehyde
- 3N Hydrochloric acid
- Ether or Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Dissolve o-phenylphenol (300 mmol, 51 g) in tetrahydrofuran (400 mL).[\[3\]](#)
- Add triethylamine (3.5 equiv, 145 mL) and magnesium dichloride (1.5 equiv, 43 g) to the solution.[\[3\]](#)
- Add paraformaldehyde (6.0 eq., 54 g) in batches over 10 minutes, controlling the rate to manage the exothermic reaction. The mixture will gradually turn yellow.[\[3\]](#)
- Gently reflux the yellow mixture for 1.5 hours.[\[3\]](#)
- Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of 20% ethyl acetate/hexane. The target product will have an R_f value of 0.44.[\[3\]](#)

- Once the o-phenylphenol is consumed, cool the mixture in an ice bath.[3]
- Adjust the pH to approximately 5 with 3N hydrochloric acid.[3]
- Extract the acidified solution with ether or ethyl acetate.[3]
- Combine the organic layers and wash sequentially with water and brine.[3]
- Dry the organic phase over anhydrous sodium sulfate.[3]
- Concentrate the dried organic phase under reduced pressure to yield the oily product.[3]

This procedure results in a 92% yield of **2-hydroxy-[1,1'-biphenyl]-3-carbaldehyde**. [3]

Analytical Methods

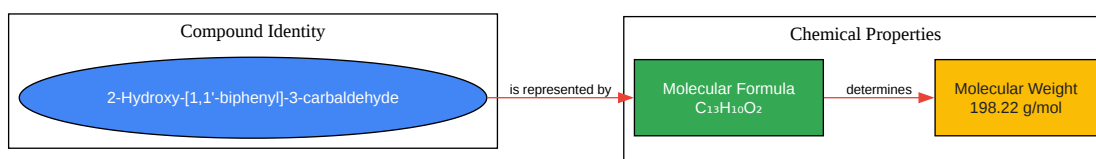
High-Performance Liquid Chromatography (HPLC):

- Detection Wavelength: 254 nm[3]
- Mobile Phase: 1-90% acetonitrile/water containing 0.05% trifluoroacetic acid[3]
- Retention Time: 8.8 minutes[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

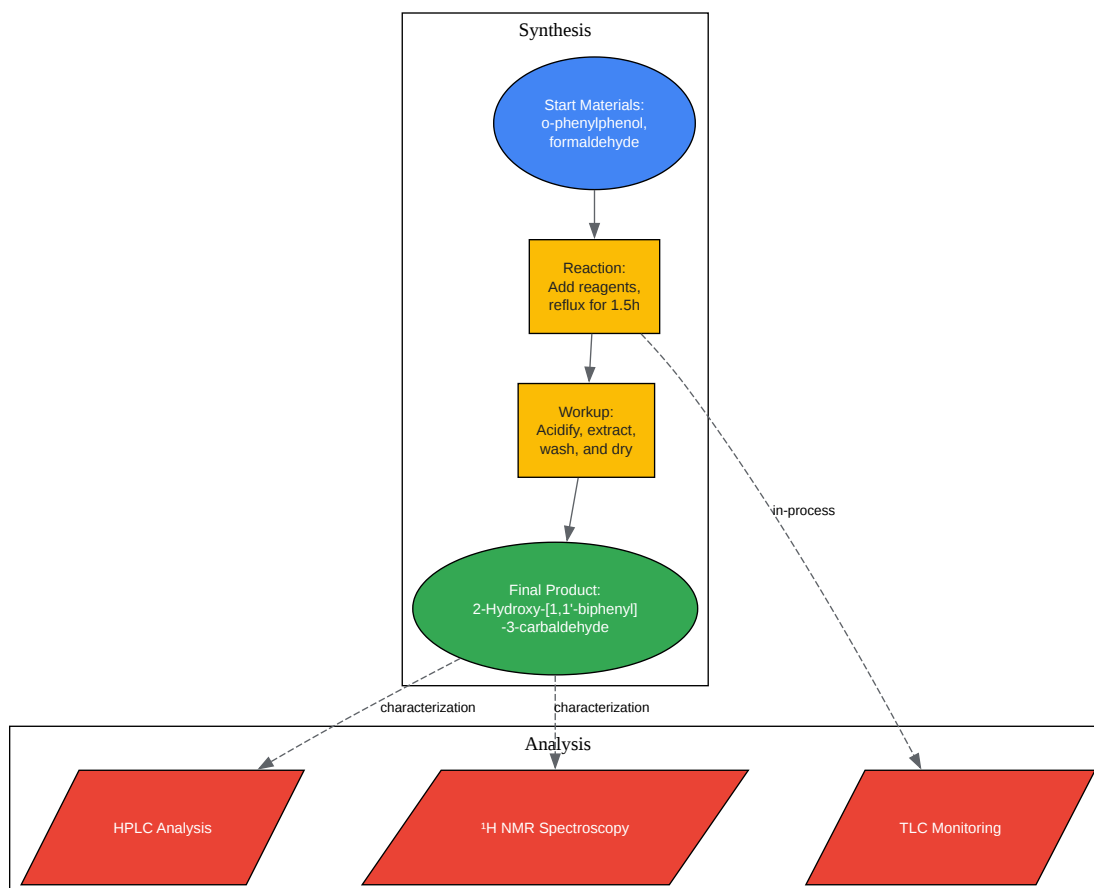
- Technique: ^1H NMR[3]
- Frequency: 300 MHz[3]
- Solvent: CDCl_3 [3]
- Data: δ 11.6 ppm (s, 1H), 10.0 ppm (s, 1H), 7.7-6.9 ppm (m, 7H)[3]

Visualizations



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Caption: Logical relationship between compound identity and its properties.



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Caption: Workflow for the synthesis and analysis of the target compound.

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References

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- To cite this document: BenchChem. [2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177385#2-hydroxy-1-1-biphenyl-3-carbaldehyde-molecular-weight-and-formula]

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